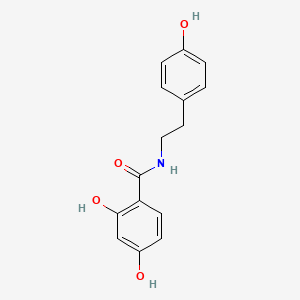![molecular formula C8H5ClN2O2S B13661098 Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13661098.png)
Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C8H5ClN2O2S. This compound is known for its unique structure, which includes a thieno[2,3-d]pyrimidine core fused with a carboxylate group.
Vorbereitungsmethoden
The synthesis of Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the Gewald reaction, which forms the thieno[2,3-d]pyrimidine core. This is followed by chlorination and esterification to introduce the chlorine and methyl ester groups, respectively . The reaction conditions often involve the use of phosphorus oxychloride (POCl3) and toluene at elevated temperatures . Industrial production methods aim to optimize these steps to achieve higher yields and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding to understand its effects on biological systems.
Wirkmechanismus
The mechanism of action of Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, making it a potential therapeutic agent . The compound’s effects on molecular pathways such as the NF-kB inflammatory pathway have been studied, showing its potential in reducing inflammation and promoting neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate can be compared with other thieno[2,3-d]pyrimidine derivatives:
4-Chlorothieno[2,3-d]pyrimidine: Lacks the methyl ester group, making it less versatile in certain chemical reactions.
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Contains a bromine atom and a methylthio group, offering different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H5ClN2O2S |
|---|---|
Molekulargewicht |
228.66 g/mol |
IUPAC-Name |
methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2S/c1-13-8(12)4-2-14-7-5(4)6(9)10-3-11-7/h2-3H,1H3 |
InChI-Schlüssel |
PZGRWPXWDJKNKN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CSC2=C1C(=NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate](/img/structure/B13661032.png)
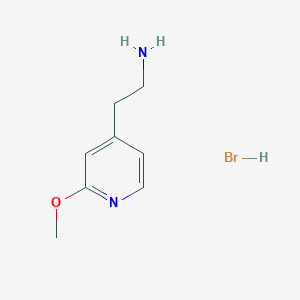
![5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13661041.png)



![3-Iodo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13661063.png)
![2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661073.png)
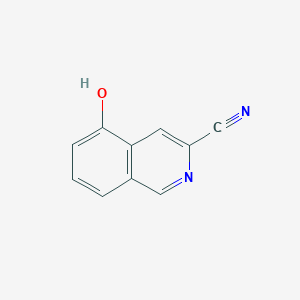
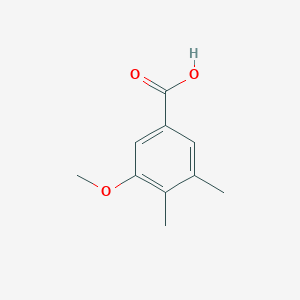
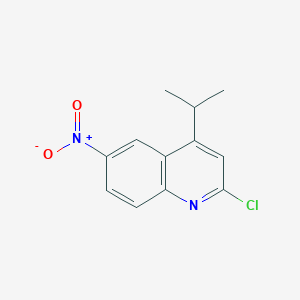
![9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13661106.png)

